Cas no 857524-09-5 (3-(4-methanesulfonylphenyl)propan-1-amine)

857524-09-5 structure
Productnaam:3-(4-methanesulfonylphenyl)propan-1-amine
CAS-nummer:857524-09-5
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD09913115
CID:5226345
PubChem ID:28288439
3-(4-methanesulfonylphenyl)propan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanamine, 4-(methylsulfonyl)-
- 3-(4-Methylsulfonylphenyl)propan-1-amine
- 3-(4-methanesulfonylphenyl)propan-1-amine
-
- MDL: MFCD09913115
- Inchi: 1S/C10H15NO2S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
- InChI-sleutel: MZMQWWCQNMOKQZ-UHFFFAOYSA-N
- LACHT: C1(CCCN)=CC=C(S(C)(=O)=O)C=C1
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
3-(4-methanesulfonylphenyl)propan-1-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242571-0.1g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 0.1g |
$767.0 | 2024-06-19 | |
Enamine | EN300-242571-1.0g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 1.0g |
$871.0 | 2024-06-19 | |
Enamine | EN300-242571-2.5g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 2.5g |
$1707.0 | 2024-06-19 | |
Enamine | EN300-242571-0.05g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 0.05g |
$732.0 | 2024-06-19 | |
Enamine | EN300-242571-10.0g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 10.0g |
$3746.0 | 2024-06-19 | |
Enamine | EN300-242571-10g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 10g |
$3746.0 | 2023-09-15 | ||
Ambeed | A268494-1g |
3-(4-(Methylsulfonyl)phenyl)propan-1-amine |
857524-09-5 | 95+% | 1g |
$247.0 | 2024-04-17 | |
Enamine | EN300-242571-0.5g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 0.5g |
$836.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283285-1g |
3-(4-(Methylsulfonyl)phenyl)propan-1-amine |
857524-09-5 | 95+% | 1g |
¥1785.0 | 2024-04-18 | |
Enamine | EN300-242571-0.25g |
3-(4-methanesulfonylphenyl)propan-1-amine |
857524-09-5 | 95% | 0.25g |
$801.0 | 2024-06-19 |
3-(4-methanesulfonylphenyl)propan-1-amine Gerelateerde literatuur
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
857524-09-5 (3-(4-methanesulfonylphenyl)propan-1-amine) Gerelateerde producten
- 52299-08-8(2-4-(carboxymethyl)phenoxyacetic acid)
- 1698725-83-5(3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one)
- 899978-76-8(N-(2-methyl-5-nitrophenyl)-N'-(pyridin-4-yl)methylethanediamide)
- 68713-14-4((2-Aminopropyl)(ethyl)amine)
- 50710-33-3(5,7-Dichloro-2-chloromethyl-benzooxazole)
- 1806955-31-6(2-(Aminomethyl)-3-cyano-4-(difluoromethyl)-6-methoxypyridine)
- 808761-43-5(3-(Aminomethyl)-N-methylbenzenesulfonamide)
- 2171805-64-2(3,3-difluoro-1-3-(trifluoromethoxy)phenylcyclobutane-1-carboxylic acid)
- 2764011-52-9((9H-fluoren-9-yl)methyl N-[4-hydroxy-1-(methylsulfanyl)butan-2-yl]carbamate)
- 1536778-50-3(4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:857524-09-5)3-(4-methanesulfonylphenyl)propan-1-amine

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):222.0